2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-nitrophenyl)acetamide
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Overview
Description
2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-nitrophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazolinone core, which is known for its biological activity, and a nitrophenyl group, which can influence its reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-nitrophenyl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxypropyl Group: This step involves the alkylation of the quinazolinone core with a 3-hydroxypropyl halide.
Thioether Formation: The thiol group is introduced via a nucleophilic substitution reaction with a suitable thiol reagent.
Acetamide Formation: The final step involves the acylation of the thioether with 3-nitrophenyl acetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl and thioether groups.
Reduction: The nitrophenyl group can be reduced to an amine under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thioether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The primary product would be the corresponding amine.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes due to its reactive groups.
Medicine: Potential therapeutic applications due to its quinazolinone core, which is known for various biological activities.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, influencing cellular pathways. The quinazolinone core can interact with various biological targets, potentially inhibiting or activating specific proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-nitrophenyl)acetamide
- 2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-methylphenyl)acetamide
Uniqueness
The presence of the 3-nitrophenyl group in 2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-nitrophenyl)acetamide can significantly influence its reactivity and interactions compared to similar compounds with different substituents. This can result in unique biological activities or chemical properties, making it a valuable compound for research and development.
Biological Activity
The compound 2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-nitrophenyl)acetamide , also known by its CAS number 942013-42-5 , is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial and antifungal activities, as well as its mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H29N3O3S, with a molecular weight of 379.5 g/mol . The structural components include a hexahydroquinazoline moiety linked to a nitrophenyl acetamide group via a thioether bond. This unique structure is believed to contribute to its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of similar derivatives. For instance, compounds related to hexahydroquinazoline structures have shown promising antibacterial and antifungal activities. A comparative analysis indicated that modifications in the substituents significantly affect the biological efficacy of these compounds.
Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|
4(a) | Antibacterial | 1.25 µg/mL |
4(b) | Antifungal | 2.75 µg/mL |
4(c) | Antitubercular | 2.25 µg/mL |
These findings suggest that the introduction of specific functional groups can enhance the activity against various microbial strains.
Preliminary cytotoxic evaluations indicate that certain derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential.
Study 1: Synthesis and Evaluation
A study published in Molecules examined the synthesis of various quinazoline derivatives and their biological activities. The authors reported enhanced antibacterial activity in compounds featuring nitro groups compared to halogenated derivatives, indicating a structure-activity relationship (SAR) that could guide future synthesis efforts .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of related compounds against resistant strains of bacteria. The results demonstrated that certain modifications led to significant improvements in activity, particularly against Gram-positive bacteria .
Properties
IUPAC Name |
2-[[1-(3-hydroxypropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c24-10-4-9-22-16-8-2-1-7-15(16)18(21-19(22)26)29-12-17(25)20-13-5-3-6-14(11-13)23(27)28/h3,5-6,11,24H,1-2,4,7-10,12H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTCRJQBWZKRIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCCO)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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